molecular formula C6H7BrN2O2 B1334527 (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 512810-02-5

(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1334527
CAS No.: 512810-02-5
M. Wt: 219.04 g/mol
InChI Key: KJRXQTJYEXJDQW-UHFFFAOYSA-N
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Description

(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Divergent Cyclizations : The study by Smyth et al. (2007) explores the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, revealing unexpected cyclic imide products and various interesting bicyclic heterocycles. This indicates potential in synthesizing unique heterocyclic structures (Smyth et al., 2007).
  • Regioselective Synthesis : Martins et al. (2009) discuss the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, indicating potential applications in precision chemical synthesis (Martins et al., 2009).

Biological Studies and Applications

  • Antimicrobial Activities : Sherkar and Bhandarkar (2015) focused on the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, which demonstrated excellent antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Sherkar & Bhandarkar, 2015).
  • Inhibitory Effects : Oh et al. (2002) isolated (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from Erigeron annuus, exhibiting germination inhibitory effects, pointing towards applications in agriculture and botanical studies (Oh et al., 2002).

Material Science and Electrochemical Studies

  • Corrosion Inhibitors : Lgaz et al. (2018) investigated pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, combining experimental and theoretical approaches, which could be significant for industrial applications (Lgaz et al., 2018).

Miscellaneous Applications

  • Synthesis of Fused and Spiro Heterocyclic Systems : Abdel-rahman et al. (2004) discuss the synthesis of diverse heterocyclic systems from 3,5-pyrazolidinediones, indicating the versatility of pyrazole derivatives in synthesizing complex organic structures (Abdel-rahman et al., 2004).
  • Ammoxidation and Oxidation Catalysts : Xie et al. (2014) presented an efficient approach to the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes using Cu(II)/pypzacac complexes, demonstrating potential in catalysis (Xie et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that the compound may interact with its targets to disrupt energy production and calcium regulation in cells.

Biochemical Pathways

Given the reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that the compound may impact pathways related to energy metabolism and calcium signaling.

Pharmacokinetics

It’s worth noting that good absorption is necessary for oral administration of drugs . Therefore, further studies are needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The reported inhibition of oxidative phosphorylation and calcium uptake suggests that the compound may disrupt energy production and calcium regulation in cells, potentially leading to various downstream effects.

Action Environment

This compound, like other pyrazole derivatives, holds promise for the development of new therapeutics due to its diverse pharmacological effects .

Biochemical Analysis

Biochemical Properties

(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular activities .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of various genes. These effects can ultimately impact cellular metabolism, leading to alterations in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in enzyme activity, which can affect various biochemical pathways. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in cellular and physiological functions. It is important to determine the optimal dosage to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites within the cell. Understanding the metabolic pathways involving this compound can provide insights into its biochemical roles and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within different cellular compartments. These interactions can influence the compound’s effectiveness and its ability to reach its target sites .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRXQTJYEXJDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256936
Record name 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-02-5
Record name 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
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